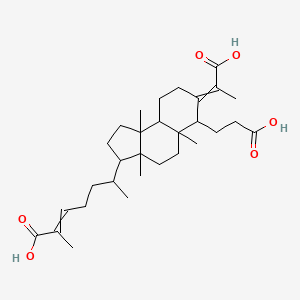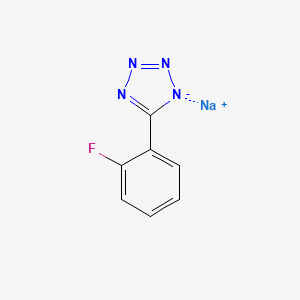
3,4-Secocucurbita-4,24-dien-3,26,29-trisäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid is a triterpenoid compound derived from the fruiting bodies of the mushroom Russula lepida . It is known for its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . This compound has garnered interest due to its potential therapeutic applications in treating diseases such as diabetes and obesity .
Wissenschaftliche Forschungsanwendungen
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid acts as a potent inhibitor of PTP1B . It binds to the active site of the enzyme, preventing it from dephosphorylating and inactivating insulin receptors. This results in enhanced insulin signaling, improving glucose uptake and energy balance .
Biochemical Pathways
By inhibiting PTP1B, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis. Enhanced insulin signaling leads to increased glucose uptake, glycogen synthesis, and decreased gluconeogenesis .
Result of Action
The inhibition of PTP1B by 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid leads to enhanced insulin signaling . This can result in improved glucose homeostasis, potentially benefiting conditions such as type 2 diabetes and obesity . It’s important to note that the compound exhibits potent PTP1B inhibitory activity without cytotoxicity .
Biochemische Analyse
Biochemical Properties
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid plays a crucial role in biochemical reactions by inhibiting PTP1B with an IC50 value of 0.4 μM . PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition can enhance insulin sensitivity and promote weight loss. The compound exhibits potent PTP1B inhibitory activity without cytotoxicity, making it a promising candidate for therapeutic applications .
Cellular Effects
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid has been shown to have minimal growth inhibitory effects on human cancer cell lines Huh-7 (hepatoma) and EJ-1 (bladder) up to a concentration of 50 μM . This suggests that the compound does not adversely affect cell proliferation at therapeutic doses. Additionally, its inhibition of PTP1B can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to improved insulin sensitivity and metabolic regulation .
Molecular Mechanism
The molecular mechanism of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid involves its binding to the active site of PTP1B, thereby inhibiting its enzymatic activity . This inhibition prevents the dephosphorylation of key signaling molecules involved in insulin and leptin pathways, leading to enhanced signaling and improved metabolic outcomes. The compound’s specificity for PTP1B over other phosphatases contributes to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid has demonstrated stability and sustained inhibitory activity over time . Studies have shown that the compound maintains its potency without significant degradation, ensuring consistent effects during experimental procedures. Long-term exposure to the compound has not resulted in cytotoxicity, further supporting its potential for therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid vary with dosage. At lower doses, the compound effectively inhibits PTP1B and improves insulin sensitivity without adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, highlighting the importance of determining an optimal therapeutic dose for safe and effective treatment .
Metabolic Pathways
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is involved in metabolic pathways related to insulin and leptin signaling . By inhibiting PTP1B, the compound enhances the phosphorylation of key signaling molecules, promoting glucose uptake and metabolic regulation. This interaction with metabolic enzymes and pathways underscores its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
Within cells and tissues, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, ensuring effective inhibition of PTP1B and modulation of metabolic pathways. The compound’s distribution profile supports its potential for targeted therapeutic applications .
Subcellular Localization
The subcellular localization of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is primarily within the cytoplasm, where it interacts with PTP1B . This localization is crucial for its inhibitory activity, as it allows the compound to effectively bind to and inhibit the enzyme. Additionally, post-translational modifications may influence its targeting and activity within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid involves several steps, starting from naturally occurring triterpenoids. The key steps include oxidation, reduction, and cyclization reactions to form the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid typically involves large-scale extraction from Russula lepida, followed by purification using chromatographic techniques . Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance production efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of 6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid, which can be further modified for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Secocucurbita-4,24-diene-3,26-dioic acid: Another triterpenoid with similar structural features but different functional groups.
Cucurbitacin E: A related compound with potent anti-inflammatory and anticancer properties.
Cucurbitacin B: Known for its cytotoxic effects against various cancer cell lines.
Uniqueness
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid is unique due to its specific inhibitory activity against PTP1B without cytotoxicity . This selective inhibition makes it a valuable compound for therapeutic applications, particularly in the context of metabolic disorders .
Eigenschaften
IUPAC Name |
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGNOBMWJPGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the discovery of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid and its structural analogs?
A1: The isolation of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid, along with its related compound 3,4-secocucurbita-4,24-diene-3,26-dioic acid, represents a significant finding in natural product chemistry. These compounds are the first reported examples of naturally occurring seco-ring-A cucurbitane triterpenoids. [] This discovery expands the known chemical diversity within the cucurbitane family and offers potential avenues for future research into their biological activities and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(3S,4R,5S,6R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate](/img/structure/B1150968.png)
